N-((6-Chloropyridazin-3-yl)methyl)ethanamine
Description
Properties
IUPAC Name |
N-[(6-chloropyridazin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-7(8)11-10-6/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXGBRVYNHQFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693753 | |
| Record name | N-[(6-Chloropyridazin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-56-6 | |
| Record name | 3-Pyridazinemethanamine, 6-chloro-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(6-Chloropyridazin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chloromethyl-6-chloropyridazine
3-Hydroxymethyl-6-chloropyridazine is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 3-chloromethyl-6-chloropyridazine. This intermediate’s reactivity enables direct alkylation of ethylamine:
Reaction Conditions :
Alkylation of Ethylamine
3-Chloromethyl-6-chloropyridazine reacts with ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under mild conditions:
Optimized Parameters :
Reductive Amination of Ketone Precursors
Preparation of 1-(6-Chloropyridazin-3-yl)ethan-1-one
The ketone is synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, palladium-catalyzed coupling of 6-chloropyridazin-3-ylboronic acid with acetyl chloride yields the ketone:
Reaction Conditions :
Reductive Amination with Ethylamine
The ketone undergoes reductive amination using ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol:
Optimized Parameters :
-
Molar Ratio : Ketone:ethylamine:NaBH₃CN = 1:2:1.5.
-
Solvent : Methanol, room temperature, 24 hours.
Deprotection of Pivalamide Intermediates
Synthesis of N-(6-Chloropyridazin-3-yl)pivalamide
3-Amino-6-chloropyridazine is acylated with pivaloyl chloride in the presence of pyridine:
Reaction Conditions :
Hydrolysis to Primary Amine
The pivalamide is hydrolyzed under acidic conditions (HCl, H₂O/EtOH) to yield 3-amino-6-chloropyridazine, which is subsequently alkylated with bromoethane:
Optimized Parameters :
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-Chloromethyl-6-Cl-pyridazine | Alkylation | 72% | Short route, high atom economy | Requires toxic chlorinating agents |
| Reductive Amination | 1-(6-Cl-pyridazin-3-yl)ketone | Imine formation/reduction | 65% | Mild conditions | Moderate yields, byproduct formation |
| Pivalamide Deprotection | N-(6-Cl-pyridazin-3-yl)pivalamide | Hydrolysis/alkylation | 58% | Protects amine during synthesis | Multi-step, lower overall yield |
Mechanistic Insights and Side Reactions
-
Nucleophilic Substitution : Competing elimination may occur if the reaction temperature exceeds 70°C, leading to pyridazine ring decomposition.
-
Reductive Amination : Over-reduction of the imine intermediate to a primary amine is mitigated by using NaBH₃CN, which selectively reduces imines without attacking ketones.
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Pivalamide Hydrolysis : Prolonged exposure to HCl causes partial dechlorination at position 6, necessitating strict control of reaction time.
Scalability and Industrial Relevance
The nucleophilic substitution route is favored for large-scale production due to its simplicity and compatibility with continuous flow reactors. Recent advances in catalytic chloromethylation (e.g., using FeCl₃/SiO₂) reduce reliance on hazardous reagents, improving process safety .
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridazin-3-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridazine ring to a more reduced form.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyridazine ring .
Scientific Research Applications
N-((6-Chloropyridazin-3-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared to structurally related pyridazine and pyridine derivatives, focusing on substituent effects and applications.
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: Pyridazine vs. Pyridine
- Pyridazine derivatives (e.g., target compound) exhibit stronger electron deficiency due to two adjacent nitrogen atoms, enhancing reactivity in nucleophilic substitution or coordination chemistry.
- Pyridine derivatives (e.g., N-((6-Chloropyridin-3-yl)methyl)ethanamine) have a single nitrogen atom, resulting in different electronic profiles and metabolic stability .
Substituent Effects
- Ethanamine vs.
- Primary Amine vs. Secondary Amine : (6-Chloropyridazin-3-yl)methanamine lacks the ethyl group, reducing lipophilicity and altering pharmacokinetics compared to the target compound .
- Hydroxyethylamine (Ethanolamine): The hydroxyl group in 2-((6-Chloropyridazin-3-yl)amino)ethanol enhances solubility but may limit blood-brain barrier penetration .
Pharmacological and Agrochemical Relevance
- Biological Interactions : The ethanamine side chain may facilitate interactions with amine receptors or enzymes, while chlorine enhances electrophilic binding .
Biological Activity
N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| CAS Number | 120739-77-7 |
| Solubility | 1.42 mg/ml |
| Log P (octanol-water) | 1.78 |
| Bioavailability Score | 0.55 |
These properties indicate that the compound is likely to be soluble and may have favorable pharmacokinetic characteristics for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity. For example, it has been noted for its potential to inhibit glutaminase (GLS), an enzyme that is often overexpressed in cancer cells, suggesting a possible role in cancer therapy .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against several pathogens. In vitro studies revealed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated the following results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound has promising antibacterial activity, warranting further investigation into its mechanisms and applications.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown cytotoxic effects, particularly in cells with high GLS expression.
Case Study: Cytotoxicity in Cancer Cells
In a recent study assessing the cytotoxic effects on human breast cancer cell lines (MCF-7), the compound demonstrated significant dose-dependent inhibition of cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The IC50 value was calculated to be approximately 25 µM, indicating moderate potency as an anticancer agent.
Q & A
Q. Basic Characterization Workflow
- ¹H/¹³C NMR : Identify the ethylamine moiety (δ 2.5–3.0 ppm for CH₂NH₂) and pyridazine aromatic protons (δ 7.5–8.5 ppm). The chlorine atom causes deshielding of adjacent carbons .
- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 172.6 (C₇H₁₀ClN₃) and fragments corresponding to the loss of NH₂CH₂CH₃ or Cl .
- IR Spectroscopy : Confirm NH₂ stretches (~3300 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .
How does the chlorine substituent on the pyridazine ring influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Reactivity Analysis
The electron-withdrawing chlorine at position 6 activates the pyridazine ring for nucleophilic attack at position 3. Key effects include:
- Enhanced Electrophilicity : The chlorine increases the partial positive charge on adjacent carbons, facilitating substitution.
- Regioselectivity : Reactions occur preferentially at position 3 due to steric and electronic factors.
- Side Reactions : Competing hydrolysis under aqueous conditions can form hydroxylated byproducts. Mitigate this by using anhydrous solvents and controlled pH .
What strategies can mitigate competing side reactions during the alkylation of (6-chloropyridazin-3-yl)methanamine derivatives?
Advanced Reaction Optimization
Common side reactions include over-alkylation and ring chlorination. Mitigation strategies:
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine during alkylation. Deprotect with trifluoroacetic acid (TFA) post-reaction .
- Catalysts : Add catalytic KI to enhance leaving-group displacement in SN2 reactions.
- Solvent Choice : Non-polar solvents (e.g., DCM) reduce nucleophilic competition from water .
How do structural modifications in the amine moiety affect the compound's pharmacokinetic properties compared to analogs?
Q. Comparative Pharmacokinetics
The ethylamine group balances solubility and membrane permeability, making it ideal for CNS-targeting studies.
What in vitro assays are suitable for evaluating this compound's bioactivity, and how should interference from the chloropyridazine moiety be addressed?
Q. Advanced Bioactivity Screening
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase targets) with controls to account for autofluorescence from the pyridazine ring.
- Cellular Uptake Studies : Employ LC-MS/MS to differentiate intracellular parent compound from metabolites.
- Artifact Mitigation : Pre-treat samples with antioxidants (e.g., ascorbic acid) to prevent ROS generation by chloropyridazine under light .
How can computational modeling predict the binding affinity of this compound to neurological targets?
Q. Advanced Computational Approach
- Docking Studies : Use software like AutoDock Vina to model interactions with GABAₐ or serotonin receptors. The chloropyridazine ring may occupy hydrophobic pockets, while the ethylamine forms hydrogen bonds.
- MD Simulations : Run 100-ns simulations to assess stability of the ligand-receptor complex. Pay attention to chlorine’s role in π-stacking with aromatic residues .
What are the key differences in synthetic pathways and bioactivity between this compound and its 5-bromo-4-methylpyridin-3-yl analog?
Q. Comparative Analysis
| Parameter | 6-Chloropyridazin-3-yl Derivative | 5-Bromo-4-methylpyridin-3-yl Analog |
|---|---|---|
| Synthesis | SNAr with ethanamine | Buchwald-Hartwig amination |
| Reactivity | More electrophilic at position 3 | Bromine enables Suzuki coupling |
| Bioactivity | Neurotransmitter modulation | Anticancer activity (e.g., kinase inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
